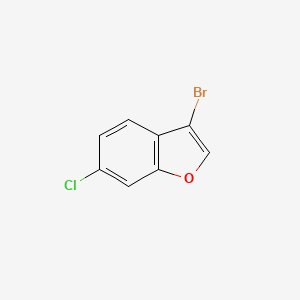

3-Bromo-6-chloro-1-benzofuran

Description

Overview of Benzofuran (B130515) as a Privileged Heterocyclic Scaffold

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgtaylorandfrancis.comrsc.org This designation stems from its prevalence in a multitude of biologically active natural products and synthetic molecules. nih.govnih.govrsc.org The unique structural framework of benzofuran allows for a wide range of chemical modifications, leading to derivatives with diverse pharmacological properties. taylorandfrancis.comrsc.org These derivatives have shown promise in various therapeutic areas, including as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. nih.govnih.govnih.gov

The versatility of the benzofuran nucleus makes it a focal point for researchers in drug discovery and development. rsc.orgtaylorandfrancis.com By introducing different substituents at various positions on the benzofuran ring, chemists can fine-tune the molecule's properties to enhance its biological activity and target specificity. nih.govresearchgate.net

Academic Significance of Halogenation in Organic Synthesis and Molecular Design

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental transformation in organic synthesis. mt.comgeeksforgeeks.orgrsc.orgrsc.org This process is of immense academic and industrial importance, as halogenated compounds are integral to pharmaceuticals, agrochemicals, and materials science. mt.comrsc.org

The introduction of halogens can significantly alter a molecule's physical and chemical properties. For instance, halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This ability to modulate molecular properties makes halogenation a powerful tool in molecular design and the optimization of lead compounds in drug discovery. nih.govmt.com The formation of a "halogen bond," an attractive interaction between an electrophilic halogen and a nucleophilic site, can notably improve binding affinity. nih.gov

Research Trajectories for Substituted Benzofurans with Emphasis on 3-Bromo-6-chloro-1-benzofuran

Research into substituted benzofurans is a dynamic and expanding field. A significant trajectory involves the synthesis and evaluation of halogenated derivatives to explore their potential as therapeutic agents. nih.govresearchgate.netnih.gov The specific placement of halogen atoms on the benzofuran scaffold is a critical determinant of a derivative's biological activity. nih.gov

Within this context, dihalogenated benzofurans, such as this compound, represent a specific area of interest. The presence of two different halogens at distinct positions on the benzofuran ring offers a unique combination of electronic and steric properties that can be exploited in the design of novel molecules. The bromine at the 3-position and the chlorine at the 6-position of the benzofuran core create a distinct chemical entity with specific reactivity and potential for further functionalization.

Current State of Research in Dihalogenated Benzofuran Derivatives

The current research landscape for dihalogenated benzofuran derivatives is characterized by the synthesis of novel compounds and the investigation of their biological activities. Studies have shown that the introduction of multiple halogens can lead to compounds with enhanced potency. For example, some halogenated benzofurans have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govnih.gov

The synthesis of these derivatives often involves multi-step processes, including the halogenation of benzofuran precursors. rsc.orgmdpi.com Researchers are continually exploring new and efficient synthetic methodologies to access a wider range of dihalogenated benzofurans. The evaluation of these compounds in various biological assays is crucial for identifying promising candidates for further development. While specific research on this compound is not extensively detailed in publicly available literature, the broader research on dihalogenated benzofurans provides a strong foundation for understanding its potential significance.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO/c9-7-4-11-8-3-5(10)1-2-6(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZQZEPSLRZJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Disconnections for 3 Bromo 6 Chloro 1 Benzofuran

Fundamental Principles of Retrosynthetic Planning in Complex Heterocyclic Systems

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. This process relies on identifying key bonds that can be disconnected, which correspond to known and reliable chemical reactions. For complex heterocyclic systems like benzofurans, this approach requires a deep understanding of the reactivity of the heterocyclic core and the influence of its substituents.

The planning for a molecule such as 3-Bromo-6-chloro-1-benzofuran must consider the inherent reactivity of the benzofuran (B130515) ring. The furan (B31954) moiety is generally electron-rich and susceptible to electrophilic attack, while the benzene (B151609) ring's reactivity is modulated by the fused heterocycle and any existing substituents. The presence of two different halogens at specific positions (C3 and C6) necessitates careful consideration of the timing and methodology of their introduction to ensure regioselectivity.

Key Disconnections for the 1-Benzofuran Ring System

The construction of the 1-benzofuran ring system can be approached through various disconnection strategies, each offering distinct advantages depending on the substitution pattern of the target molecule. The most common disconnections involve the formation of one of the bonds in the furan ring during the final cyclization step. These include:

O-C2 Bond Formation: This is one of the most prevalent strategies, often involving the cyclization of an o-alkenylphenol. A classic example is the Perkin reaction, which utilizes the condensation of a salicylaldehyde (B1680747) with an acid anhydride (B1165640). wikipedia.orgslideshare.net Another common approach is the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization. nih.govorganic-chemistry.org

C2-C3 Bond Formation: This disconnection can be achieved through various cyclization reactions, such as those involving 1-(2-hydroxyphenyl)propargyl alcohol derivatives. nih.gov

C3-C3a Bond Formation: This approach is less common but can be a viable strategy in certain contexts.

C7a-O Bond Formation: This involves the intramolecular cyclization of a suitably substituted ketone or other carbonyl compound onto the benzene ring. nih.gov

For this compound, an O-C2 disconnection is a highly logical approach. This leads back to a substituted phenol (B47542) precursor, which is often a readily accessible starting material.

Strategic Positioning and Introduction of Halogen Substituents at C3 and C6

The presence of both a chlorine atom at the C6 position and a bromine atom at the C3 position requires a carefully planned halogenation strategy. There are two primary approaches:

Introduction of halogens onto a pre-formed benzofuran ring: This involves the synthesis of an appropriately substituted benzofuran precursor, followed by sequential halogenation.

Incorporation of one or both halogens into the precursors before cyclization: This strategy can offer better control over regioselectivity.

Given the substitution pattern of the target molecule, a plausible retrosynthetic pathway involves the initial synthesis of 6-chloro-1-benzofuran, followed by regioselective bromination at the C3 position. The electron-rich nature of the furan ring makes the C2 and C3 positions susceptible to electrophilic substitution. Direct bromination of benzofurans often leads to substitution at the C3 position. slideshare.net

The synthesis of the intermediate, 6-chloro-1-benzofuran, can be envisioned through the cyclization of a 4-chloro-substituted phenolic precursor. For instance, 4-chlorosalicylaldehyde can be converted to 6-chloro-1-benzofuran-2-carboxylic acid, which can then be decarboxylated to yield 6-chloro-1-benzofuran.

Analysis of Precursor Availability and Synthetic Feasibility for Dihaloginated Benzofurans

The feasibility of a proposed synthetic route is critically dependent on the availability and cost of the starting materials. For the synthesis of this compound, a key precursor is a 4-chlorophenol (B41353) derivative.

A potential starting material is 4-chlorophenol, which is a common industrial chemical. This can be converted to 4-chlorosalicylaldehyde through a formylation reaction, such as the Vilsmeier-Haack reaction jocpr.comajrconline.orgorganic-chemistry.orgajrconline.org or the Reimer-Tiemann reaction. The Vilsmeier-Haack reaction, using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is a powerful method for the formylation of electron-rich aromatic compounds like phenols. jocpr.comorganic-chemistry.org

Once 4-chlorosalicylaldehyde is obtained, it can be subjected to a Perkin-type reaction with acetic anhydride to form the benzofuran ring, leading to a precursor that can be decarboxylated to 6-chloro-1-benzofuran. wikipedia.org The final step would be the selective bromination at the C3 position. Elemental bromine or N-bromosuccinimide (NBS) are commonly used reagents for such transformations. sci-hub.se

Cyclization-Based Strategies for Benzofuran Ring Formation

The construction of the benzofuran core predominantly relies on the formation of the furan ring fused to a benzene ring. Cyclization strategies are the most common and powerful tools for this purpose, involving the formation of a key C-O bond to close the heterocyclic ring. These methods can be broadly categorized based on the nature of the bond-forming event and the type of catalyst employed.

Intramolecular Cyclization Approaches (e.g., Electrophilic, Nucleophilic, Radical)

Intramolecular cyclization is a cornerstone in benzofuran synthesis, where a suitably functionalized benzene derivative undergoes ring closure. The nature of this cyclization can be electrophilic, nucleophilic, or radical-based, each offering unique advantages in terms of substrate scope and functional group tolerance.

Electrophilic Cyclization : This approach often involves the reaction of an activated alkyne with an internal nucleophile. For instance, 2,3-disubstituted benzo[b]furans can be prepared by the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization. organic-chemistry.org This method demonstrates excellent yields for aryl- and vinylic-substituted alkynes. organic-chemistry.org Similarly, electrophilic selenocyanogen (B1243902) cyclization of 2-alkynylanisoles can produce functionalized benzofurans. researchgate.netnih.gov

Nucleophilic Cyclization : Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to ketones provides a route to benzofuran derivatives, accommodating various electron-donating or electron-withdrawing groups. thieme.deorganic-chemistry.org Another strategy involves the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols, which proceeds through a nucleophilic substitution mechanism. acs.org A base-promoted, transition-metal-free method relies on the intramolecular cyclization of o-bromobenzylketones, showcasing broad substrate tolerability. researchgate.net

Radical Cyclization : Radical cascade reactions offer a modern and powerful method for constructing complex benzofurans. nih.gov One such method involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers, which initiates a radical cyclization followed by intermolecular coupling to form complex benzofurylethylamine derivatives. nih.govnih.gov Another approach utilizes a selenium radical-mediated cascade cyclization of 2-alkynylanisoles to produce selenated benzofurans in a single step. acs.org

| Cyclization Type | Key Reactants | Catalyst/Reagent | Product Type | Reference |

| Electrophilic | o-Iodoanisoles, Terminal alkynes | Palladium (for coupling), Electrophile | 2,3-Disubstituted benzofurans | organic-chemistry.org |

| Nucleophilic | Aryl halides, Aryl ketones | Nickel catalyst | Substituted benzofurans | thieme.deorganic-chemistry.org |

| Radical | 2-Iodo aryl allenyl ethers, 2-Azaallyl anions | Single-Electron Transfer (SET) | Benzofurylethylamines | nih.govnih.gov |

| Radical | 2-Alkynylanisoles, Se powder, Arylboronic acids | AgNO₂ | Selenated benzofurans | acs.org |

Intermolecular Annulation Protocols

Intermolecular annulation involves the construction of the benzofuran ring from two separate components in a single synthetic operation. These methods are highly convergent and atom-economical.

A prominent example is the copper-mediated oxidative annulation of phenols and unactivated internal alkynes. rsc.orgresearchgate.net This reaction proceeds through a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.org This methodology is effective for a variety of phenols and internal diarylalkynes. researchgate.net Additionally, transition-metal-free [3+2] annulation strategies between phenols and acetylenes have been developed, offering an environmentally friendly route to substituted benzofurans. researchgate.net

Palladium-Catalyzed Cyclization Reactions (e.g., Sonogashira coupling followed by cyclization)

Palladium catalysis is a powerful tool in organic synthesis, and it has been extensively applied to the construction of benzofurans. scielo.org.mx

A widely used strategy is the tandem Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization. organic-chemistry.orgnih.gov This sequence can be performed in one pot and is effective for producing 2,3-disubstituted benzofurans. nih.govacs.org Microwave irradiation can be employed to shorten reaction times and improve yields. nih.gov This multicatalytic one-pot process tolerates a range of functional groups, including halogens, making it suitable for the synthesis of complex halogenated benzofurans. acs.org

Other palladium-catalyzed methods include:

C-H Activation/Oxidation : A tandem reaction involving the C-H activation of 2-hydroxystyrenes and subsequent coupling with iodobenzenes provides a novel route to benzofurans. nih.govrsc.org

Cyclization of 1,6-Enynes : Palladium catalysts can effect the tandem cyclization and silylation of 1,6-enynes with disilanes to yield silyl (B83357) benzofuran derivatives under mild conditions. rsc.org

| Reaction Type | Starting Materials | Key Features | Yields | Reference |

| Sonogashira/Cyclization | 2-Iodophenols, Terminal Alkynes, Aryl Iodides | One-pot, three-component, Microwave-assisted | Good to Excellent | nih.gov |

| Sonogashira/Cyclization | 2-Halophenols, Aryl Halides | One-pot, multicatalytic, mild conditions | Good | acs.org |

| C-H Activation/Oxidation | 2-Hydroxystyrenes, Iodobenzenes | Tandem reaction, improved synthetic efficiency | Moderate to Good | rsc.org |

| Cyclization/Silylation | 1,6-Enynes, Disilanes | Mild conditions, excellent functional group tolerance | Moderate to Good | rsc.org |

Copper-Catalyzed Cyclization Reactions

Copper catalysts, being more abundant and less expensive than palladium, offer an attractive alternative for benzofuran synthesis. acs.org

One of the most efficient copper-catalyzed methods is the aerobic oxidative cyclization of phenols and alkynes. rsc.orgsemanticscholar.org This one-pot procedure involves a sequential nucleophilic addition of the phenol to the alkyne and subsequent oxidative cyclization, using molecular oxygen as the oxidant. rsc.orgsemanticscholar.org Copper catalysis is also effective for the intramolecular O-arylation of 1-(2-haloaryl)ketones, which can be part of a one-pot process starting from simple aryl ketones. nih.govacs.org This approach has been used to synthesize various structurally diverse benzofurans, including natural products. acs.org Furthermore, a domino copper-catalyzed Sonogashira coupling followed by an intramolecular 5-exo-dig oxacyclization of o-bromobenzyl tertiary alcohols provides a highly regio- and stereoselective route to isobenzofuran (B1246724) derivatives. acs.org

Gold-Catalyzed and Other Metal-Catalyzed Methods

Homogeneous gold catalysis has emerged as a powerful method for activating alkynes towards nucleophilic attack, making it highly suitable for benzofuran synthesis. nih.govrsc.orgsemanticscholar.org

Gold-Catalyzed Cyclization : Gold(I) complexes effectively catalyze the cyclization of o-alkynylphenols and their derivatives, such as tetrahydropyranyl (THP) ethers, to form benzofurans. nih.govthieme-connect.com These reactions often proceed with low catalyst loadings and produce good yields. nih.govrsc.org A gold-catalyzed cascade reaction involving intermolecular alkoxylation, Claisen rearrangement, and condensation has also been developed for the synthesis of diverse benzofuran derivatives. nih.gov

Other Metal Catalysts :

Nickel : Nickel catalysts are used for the intramolecular nucleophilic addition of aryl halides to ketones to form benzofurans. thieme.deorganic-chemistry.org

Iron : Iron(III) salts can catalyze both the halogenation of aryl ketones and the subsequent intramolecular O-arylation to form the benzofuran ring in a one-pot process. nih.govacs.org

Iridium : Iridium(III) catalysts have been shown to effect the cyclodehydration of α-aryloxy ketones to yield multisubstituted benzofurans. organic-chemistry.org

Platinum : Platinum catalysts can be used for the cyclization of o-alkynylphenyl acetals. organic-chemistry.org

Rhodium : Rhodium catalysts have been employed in the oxidative annulation of phenols and internal alkynes. researchgate.net

| Metal Catalyst | Reaction Type | Substrates | Key Advantage | Reference |

| Gold (Au) | Intramolecular Cyclization | o-Alkynylphenols / Ethers | Low catalyst loading, mild conditions | nih.govrsc.orgthieme-connect.com |

| Nickel (Ni) | Intramolecular Nucleophilic Addition | Aryl halides, Aryl ketones | Use of a less expensive metal | thieme.deorganic-chemistry.org |

| Iron (Fe) | Halogenation / O-arylation | Aryl ketones | Earth-abundant, nonprecious metal | nih.govacs.org |

| Iridium (Ir) | Cyclodehydration | α-Aryloxy ketones | Efficient transformation at ambient temperature | organic-chemistry.org |

Catalyst-Free and Solvent-Free Cyclization Methodologies

The development of catalyst-free and solvent-free synthetic methods is a key goal in green chemistry. Several such approaches have been reported for the synthesis of benzofurans.

A transition-metal-free synthesis can be achieved through a base-promoted intramolecular cyclization of o-bromobenzylketones using potassium t-butoxide. researchgate.net This method is practical and has been applied to the total synthesis of the natural product coumestrol. researchgate.net Another catalyst-free approach involves the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides, which proceeds via nucleophilic addition and subsequent cyclization to form tricyclic benzofuran derivatives. nih.govacs.org Additionally, metal-free [3+2] annulation of phenols and acetylenes provides a direct route to the benzofuran core. researchgate.net These methods avoid the cost and potential toxicity associated with transition metal catalysts. nih.govacs.org

Direct Halogenation and Halogen Exchange Reactions for Benzofuran Core Functionalization

Direct functionalization of the pre-formed benzofuran core is a common and efficient strategy for introducing halogen atoms. The inherent reactivity of the benzofuran ring system, particularly the electron-rich furan moiety, dictates the regiochemical outcome of these reactions.

The C2 and C3 positions of the benzofuran ring are susceptible to electrophilic attack. However, regioselective bromination at the C3 position can be achieved under controlled conditions. N-bromosuccinimide (NBS) is a widely used reagent for this purpose, offering a reliable source of electrophilic bromine. nih.govresearchgate.net The reaction typically proceeds via an electrophilic aromatic substitution mechanism.

For a substrate such as 6-chloro-1-benzofuran, the electron-donating nature of the heterocyclic oxygen atom activates the furan ring towards electrophiles. The C2 position is generally the most electronically activated site; however, bromination often occurs at C3. This outcome can be influenced by steric factors and reaction conditions. The use of NBS in a suitable solvent, such as acetonitrile (B52724) or dichloromethane, at controlled temperatures, allows for the selective introduction of a bromine atom at the C3 position. nih.gov For instance, electrophilic bromination of certain substituted benzofurans with NBS has been shown to yield the corresponding 3-bromo derivatives in high yields. nih.gov

Table 1: Representative Conditions for C3 Bromination of Benzofuran Derivatives

| Starting Material | Brominating Agent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|

| Substituted Benzofuran | N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C to RT | 3-Bromo-substituted-benzofuran | Good to High |

Note: The data in this table is illustrative of the general methodology and may not represent the specific synthesis of this compound.

Chlorination of the benzene ring of the benzofuran system requires different strategies compared to the furan ring. The C6 position is part of the aromatic carbocycle and its functionalization is governed by the directing effects of the fused furan ring and any other substituents present. For a substrate like 3-bromo-1-benzofuran (B1268599), the introduction of a chlorine atom at the C6 position would be a key step.

N-chlorosuccinimide (NCS) is a common reagent for electrophilic chlorination of aromatic systems. nih.gov The reaction may require a catalyst, such as a Lewis acid or a protic acid, to enhance the electrophilicity of the chlorine source. The regioselectivity is determined by the combined directing effects of the oxygen atom and the bromine at C3. The oxygen atom is an ortho-, para-director, activating positions C4 and C6. The bromine atom is also an ortho-, para-director but is deactivating. The interplay of these effects would need to be carefully controlled to favor substitution at the C6 position.

The synthesis of this compound necessitates a sequential halogenation strategy. The order of halogen introduction is critical to ensure the desired regiochemical outcome. Two primary pathways can be envisioned:

Pathway A: Chlorination followed by Bromination.

Step 1: Regioselective chlorination of benzofuran to yield 6-chloro-1-benzofuran.

Step 2: Regioselective bromination of 6-chloro-1-benzofuran at the C3 position using a reagent like NBS. The pre-existing chloro group at C6 would influence the electronic properties of the benzofuran ring, but C3 bromination is generally expected to proceed efficiently.

Pathway B: Bromination followed by Chlorination.

Step 1: Regioselective bromination of benzofuran to produce 3-bromo-1-benzofuran.

Step 2: Regioselective chlorination of 3-bromo-1-benzofuran at the C6 position. The directing effects of both the furan oxygen and the C3 bromine would need to be managed to achieve selectivity for the C6 position over other available sites on the benzene ring.

Beyond direct halogenation, rearrangement and exchange reactions provide powerful tools for synthesizing specifically substituted halogenated aromatics.

Halogen Dance Reaction: This reaction involves the base-catalyzed migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. wikipedia.orgimperial.ac.uk The process is driven by thermodynamics and typically begins with deprotonation by a strong base, such as a lithium amide, to form a lithiated intermediate. wikipedia.org This intermediate can then facilitate the rearrangement of the halogen. researchgate.netwhiterose.ac.uk While less common for direct synthesis of a specific isomer, it can be a useful strategy for accessing substitution patterns that are difficult to obtain through conventional methods. wikipedia.orgscribd.com

Halogen-Metal Exchange: This reaction is a fundamental transformation in organometallic chemistry, allowing for the conversion of an organic halide into an organometallic species. wikipedia.org Typically, an organolithium reagent like n-butyllithium or a Grignard reagent is used to exchange with a bromine or iodine atom. wikipedia.orgmdpi.comorganic-chemistry.org This creates a nucleophilic carbon center at the position of the original halogen, which can then be trapped with an electrophile. google.comtcnj.edu For a di-halogenated compound like this compound, a regioselective halogen-metal exchange (e.g., exchanging the more labile bromine atom) would generate a 3-lithio-6-chloro-1-benzofuran intermediate, opening pathways for further functionalization at the C3 position.

Cross-Coupling Reactions for Incorporating Halogenated Moieties or Precursors

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing versatile methods for constructing complex molecules. rsc.org These reactions are indispensable for synthesizing functionalized benzofurans.

These four cross-coupling reactions are cornerstones of modern organic synthesis and can be applied to halogenated benzofurans to introduce a wide variety of substituents. scirp.org The reactivity of the halogenated position often follows the trend I > Br > Cl, which can be exploited for selective couplings on di- or poly-halogenated substrates. rsc.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (boronic acid or ester) with an organic halide or triflate. libretexts.orgtcichemicals.com It is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents. nih.govnih.gov A this compound substrate could selectively react at the more reactive C-Br bond with an arylboronic acid to form a 3-aryl-6-chloro-1-benzofuran. beilstein-journals.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide. organic-chemistry.orgwikipedia.org While organotin reagents are toxic, they are often stable to air and moisture, and the reaction has a broad scope. wikipedia.orglibretexts.org This method could be used to couple various organic groups to either the C3 or C6 position of a suitably halogenated benzofuran precursor. nih.gov

Heck Reaction: The Heck reaction forms a carbon-carbon bond between an organic halide and an alkene in the presence of a base. libretexts.org This reaction is particularly useful for synthesizing substituted alkenes and has been applied in the synthesis of complex heterocyclic systems. nih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide. latrobe.edu.au Organozinc compounds are generally more reactive than organoboron or organotin reagents, which can be advantageous in certain cases. Site-selective Negishi couplings have been reported for dihalogenated benzofurans. beilstein-journals.org

Table 2: Overview of Cross-Coupling Reactions for Functionalizing Halogenated Benzofurans

| Reaction Name | Organometallic Reagent | Organic Halide | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Ar-Br, Ar-Cl | Mild conditions, functional group tolerance, low toxicity. nih.govnih.gov |

| Stille | R-Sn(Alkyl)₃ | Ar-Br, Ar-I | Broad scope, stable reagents, but toxicity of tin compounds. organic-chemistry.orgwikipedia.orglibretexts.org |

| Heck | Alkene | Ar-Br, Ar-I | Forms C-C bonds with alkenes. libretexts.org |

| Negishi | R-ZnX | Ar-Br, Ar-I | High reactivity of organozinc reagent. beilstein-journals.orglatrobe.edu.au |

These advanced synthetic methodologies provide a robust toolbox for the precise construction of this compound and other structurally related halogenated benzofurans, enabling the exploration of their chemical and biological properties.

Computational Chemistry and Theoretical Studies of 3 Bromo 6 Chloro 1 Benzofuran

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful tool for investigating the electronic structure and properties of molecules. For a molecule like 3-Bromo-6-chloro-1-benzofuran, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of this compound. Given the rigid nature of the benzofuran (B130515) core, the conformational analysis would primarily focus on the orientation of the bromo and chloro substituents and any potential minor puckering of the furan (B31954) ring.

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO Gaps, Charge Distribution)

Understanding the electronic landscape of a molecule is key to predicting its reactivity. DFT calculations would provide insights into the distribution of electrons within this compound. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, mapping the electrostatic potential would reveal the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations are essential for interpreting experimental spectroscopic data, such as that obtained from infrared (IR) and Raman spectroscopy. By calculating the vibrational modes of this compound, a theoretical spectrum can be generated. This computed spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational bands to the stretching and bending of particular bonds within the molecule.

Reactivity Indices and Fukui Functions for Predicting Reaction Sites

To predict how this compound might interact with other chemical species, reactivity indices derived from DFT can be employed. Fukui functions, for instance, are used to identify the most likely sites for nucleophilic, electrophilic, and radical attack. By analyzing the changes in electron density as an electron is added to or removed from the molecule, these functions can pinpoint specific atoms that are more susceptible to undergoing chemical reactions, thus providing a theoretical basis for understanding its chemical behavior.

Molecular Dynamics (MD) Simulations

While often applied to biological systems, Molecular Dynamics (MD) simulations could also offer insights into the non-biological interactions and conformational behavior of this compound. MD simulations model the movement of atoms and molecules over time, which could be used to study its behavior in different solvents or its interactions with surfaces. For a relatively rigid molecule, MD might be less critical for conformational analysis but could be valuable for understanding its condensed-phase properties.

Quantum Chemical Exploration of Reaction Mechanisms

Should this compound be involved in chemical reactions, quantum chemical methods would be indispensable for elucidating the underlying mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, which are the high-energy intermediates that connect reactants and products. Calculating the energy barriers associated with these transition states allows for the prediction of reaction rates and the determination of the most favorable reaction pathways. This would be crucial for understanding its synthesis, degradation, or its role as an intermediate in more complex chemical transformations.

Quantitative Structure-Activity/Property Relationship (QSAR) Modeling (Applicability in Non-Biological Contexts)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-describing features of molecules with their activities or properties, respectively. While extensively used in drug discovery, their application in non-biological contexts, such as predicting the physicochemical properties of compounds for materials science, is a growing field of interest.

For this compound, QSAR/QSPR studies in a non-biological context are aimed at predicting properties like solubility, melting point, boiling point, and electronic properties based on its molecular structure. These models are built upon a set of descriptors calculated from the molecular geometry and electronic structure of the compound.

Table 1: Predicted Physicochemical Properties of this compound from a Hypothetical QSPR Model

| Property | Predicted Value | Descriptors Used in Prediction |

| Melting Point (°C) | 95-105 | Molecular Weight, Polar Surface Area, Number of Halogen Atoms |

| Boiling Point (°C) | 310-320 | van der Waals Volume, Molar Refractivity, LogP |

| Aqueous Solubility (logS) | -4.5 to -5.5 | Topological Polar Surface Area, Number of Rotatable Bonds, LogP |

| LogP (Octanol-Water Partition Coefficient) | 4.0-4.5 | Atomic Contributions, Molar Refractivity |

The development of robust QSPR models for halogenated benzofurans would rely on a diverse training set of related compounds with experimentally determined properties. By employing various statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, predictive models can be established. The predictive power of these models is then validated using internal and external validation techniques. The insights gained from such models can guide the design of new benzofuran derivatives with tailored physicochemical properties for specific non-biological applications.

In Silico Prediction of Spectroscopic Parameters and Their Validation

Computational methods are invaluable for predicting the spectroscopic parameters of molecules, providing insights into their structural and electronic properties, and aiding in the interpretation of experimental spectra. For this compound, in silico predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be performed using various levels of theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated using methods like Density Functional Theory (DFT) with appropriate basis sets. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The predicted chemical shifts are then compared to a reference standard, typically tetramethylsilane (B1202638) (TMS), to obtain the final predicted spectrum.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed to predict its IR spectrum. These calculations involve determining the harmonic vibrational frequencies at the optimized geometry of the molecule. The resulting frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules. This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the UV-Vis spectrum.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Value | Computational Method |

| ¹³C NMR | Chemical Shift (δ) | C-Br: ~100 ppm, C-Cl: ~128 ppm | DFT/B3LYP/6-311+G(d,p) |

| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: 7.2-7.8 ppm | DFT/B3LYP/6-311+G(d,p) |

| IR | Vibrational Frequency (ν) | C-Br stretch: 550-650 cm⁻¹, C-Cl stretch: 680-840 cm⁻¹ | DFT/B3LYP/6-311+G(d,p) |

| UV-Vis | Absorption Maximum (λ_max) | ~250 nm, ~290 nm | TD-DFT/B3LYP/6-311+G(d,p) |

Note: The data in this table is based on typical ranges for similar structures and serves as an illustrative example. Actual computational results would provide more precise values.

The validation of these in silico predictions is paramount and is achieved by comparing the computed spectra with experimentally obtained data. A close agreement between the predicted and experimental spectra would validate the computational methodology used and provide a high degree of confidence in the predicted structural and electronic properties of this compound.

Advanced Applications of Halogenated Benzofurans in Materials Science and Industrial Chemistry Non Biological

Organic Electronic and Optoelectronic Materials

Halogenation is a well-established molecular design strategy to enhance the performance of organic photovoltaic materials. rsc.org The introduction of electronegative halogen atoms like chlorine and bromine onto a conjugated molecular backbone, such as a benzofuran (B130515) system, has a significant impact on the frontier molecular orbitals. Specifically, it tends to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The stabilization of the HOMO level is particularly advantageous in organic photovoltaics (OPVs), as it can lead to a higher open-circuit voltage (Voc) in the resulting solar cell device. rsc.org Furthermore, non-covalent interactions induced by the halogens, such as F(Cl)⋯H(O) or F(Cl)⋯F(Cl) contacts, can promote more ordered polymeric chain stacking, which facilitates charge transport through the material. rsc.org This improved intermolecular interaction can enhance the charge carrier mobility, contributing to better device efficiency.

| Halogenation Effect | Impact on Electronic Property | Resulting Device Performance Enhancement |

|---|---|---|

| Lowers HOMO Energy Level | Increases ionization potential | Higher Open-Circuit Voltage (Voc) in OPVs |

| Lowers LUMO Energy Level | Increases electron affinity | Improved electron injection/transport in OLEDs |

| Induces Intermolecular Interactions (e.g., Halogen Bonding) | Promotes ordered molecular packing | Enhanced charge carrier mobility |

| Modifies Molecular Geometry | Affects π-π stacking and morphology | Optimization of active layer morphology for charge separation/transport |

The benzofuran scaffold is utilized in materials for organic electronics, including OLEDs and OPVs. acs.orgresearchgate.netresearchgate.net In the context of OLEDs, benzofuran derivatives are used to construct host materials, emitters, and charge-transporting layers. rsc.orgacs.orgmdpi.comnih.gov The high thermal stability and fluorescence of the benzofuran core make it a desirable building block. By incorporating bromine and chlorine atoms, as in 3-Bromo-6-chloro-1-benzofuran, developers can fine-tune the emission color and improve charge injection and transport properties, leading to devices with higher efficiency and longer operational stability. researchgate.net

In the field of OPVs, polymers and small molecules containing halogenated benzodifuran units have demonstrated high power conversion efficiencies (PCEs). rsc.org For instance, the strategic placement of fluorine or chlorine atoms on benzo[1,2-b:4,5-b′]difuran (BDF)-based polymers has led to PCEs exceeding 11%. rsc.org These results highlight that halogenation engineering is a promising strategy for developing next-generation organic solar cell materials. The 3-bromo and 6-chloro substituents on the 1-benzofuran core provide analogous electronic tuning, making the compound a valuable precursor for synthesizing donor or acceptor materials for OPV active layers.

Polymer Chemistry and Advanced Material Fabrication

Benzofuran and its derivatives are harnessed in the preparation of various polymers, including polyamides, polyarylates, and polyesters. researchgate.net The benzofuran monomer can undergo cationic polymerization to yield rigid polymers with high glass-transition temperatures and optical transparency, making them suitable for applications as transparent thermoplastics. acs.org

The presence of halogen atoms in this compound makes it a particularly useful monomer for synthesizing conjugated polymers via cross-coupling reactions. The carbon-bromine bond at the 3-position is typically more reactive than the carbon-chlorine bond at the 6-position in palladium-catalyzed reactions, allowing for regioselective polymerization. This enables the creation of well-defined polymer structures with tailored electronic and physical properties for use in organic electronics and other advanced material applications.

Agrochemical Intermediates and Related Industrial Feedstocks (excluding biological activity)

Benzofuran derivatives are known to play a significant role in agricultural chemistry. nih.gov While the final products often possess biological activity, the precursor molecules are key industrial feedstocks. This compound serves as a versatile chemical intermediate in the synthesis of more complex molecules for the agrochemical industry. The synthesis of these final products relies on the chemical reactivity of the halogenated benzofuran core. The bromine and chlorine atoms act as synthetic handles, allowing for the attachment of various functional groups through nucleophilic substitution or metal-catalyzed cross-coupling reactions to build the target agrochemical structure.

Catalysis and Ligand Design with Halogenated Benzofuran Scaffolds

The benzofuran scaffold can be incorporated into larger molecular structures that serve as ligands for transition metal catalysts. nih.gov The oxygen atom within the furan (B31954) ring and the π-electron system can coordinate with metal centers. The electronic properties of such ligands can be precisely modulated by the addition of substituents to the benzofuran core. The electron-withdrawing nature of the bromine and chlorine atoms in this compound would alter the electron density on the benzofuran ring system, thereby influencing the binding affinity and catalytic activity of a metal complex containing such a ligand. While direct use of this compound in commercial catalysts is not widely documented, its structure provides a platform for developing new ligands for various catalytic transformations, including C-H activation and cross-coupling reactions. researchgate.netsouthwestern.edu

Precursors for Further Complex Synthetic Transformations

One of the most significant non-biological applications of this compound is its role as a precursor in multi-step organic synthesis. rsc.orgrsc.orgresearchgate.net The differential reactivity of its two halogen atoms is key to its utility. The C3-Br bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck) than the more robust C6-Cl bond. acs.orgnih.govdtu.dkchemrxiv.org This allows for selective functionalization at the 3-position while leaving the 6-chloro group intact for a subsequent, different chemical transformation. This sequential functionalization is a powerful tool for the convergent synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. nih.govnsf.govnih.gov

| Reaction Type | Description | Typical Reagents/Catalysts |

|---|---|---|

| Suzuki Coupling | Forms a C-C bond by coupling with a boronic acid or ester. | Pd(PPh₃)₄, K₂CO₃ |

| Sonogashira Coupling | Forms a C-C bond by coupling with a terminal alkyne. | Pd(PPh₃)₂Cl₂, CuI, Et₃N |

| Heck Coupling | Forms a C-C bond by coupling with an alkene. | Pd(OAc)₂, P(o-tol)₃ |

| Stille Coupling | Forms a C-C bond by coupling with an organostannane. | Pd(PPh₃)₄, LiCl |

| Buchwald-Hartwig Amination | Forms a C-N bond by coupling with an amine. | Pd₂(dba)₃, BINAP, NaOt-Bu |

| Directed ortho-Metalation | Functionalization adjacent to the furan oxygen via lithiation. | n-BuLi, TMEDA |

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-6-chloro-1-benzofuran with high purity?

The synthesis of this compound typically involves halogenation of benzofuran derivatives. Key steps include electrophilic substitution using bromine and chlorine sources under controlled conditions. Purification via column chromatography or recrystallization is critical to achieve >95% purity. Storage below -20°C is recommended to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are primary tools for structural confirmation. Conflicting NMR signals (e.g., overlapping peaks) can be resolved using 2D techniques like COSY or HSQC. X-ray crystallography provides definitive structural validation, especially for resolving stereochemical ambiguities .

Q. What are the common impurities encountered during synthesis, and how can they be identified and removed?

Common impurities include unreacted starting materials (e.g., benzofuran precursors) and dihalogenated byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for impurity profiling. Recrystallization using polar solvents (e.g., ethanol/water mixtures) can isolate the target compound .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at temperatures below -20°C to minimize oxidative and hydrolytic degradation. Periodic purity checks via HPLC are advised for long-term stability assessments .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software determine the crystal structure of this compound?

Single-crystal X-ray diffraction data can be processed using SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement). Heavy atoms like bromine and chlorine enhance anomalous scattering, aiding phase determination. Refinement includes optimizing thermal displacement parameters and validating geometry against the Cambridge Structural Database (CSD). Contradictions in bond lengths/angles require iterative refinement and validation using Fo-Fc difference maps .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of halogenated benzofuran derivatives?

Combine experimental bioactivity data (e.g., IC₅₀ values in anticancer assays) with computational methods like molecular docking or density functional theory (DFT). Correlate electronic effects (e.g., electron-withdrawing Cl/Br substituents) with biological potency. Contradictions in activity across studies may arise from assay conditions; standardize protocols (e.g., cell lines, incubation times) and include positive controls .

Q. How can researchers address discrepancies in biological activity data for this compound across studies?

Discrepancies may stem from variations in compound purity, solvent effects, or cellular uptake mechanisms. Validate purity via orthogonal methods (e.g., NMR, LC-MS) and replicate assays in multiple cell lines. Use statistical tools (e.g., ANOVA) to assess significance. Cross-reference findings with structurally similar compounds (e.g., 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane) to identify trends .

Q. In crystallographic studies, how do heavy atoms like bromine and chlorine affect refinement in SHELXL?

Bromine’s high electron density facilitates phase determination via direct methods. However, absorption effects require correction (e.g., using SADABS). Chlorine’s anisotropic scattering may complicate refinement; use restraints for thermal parameters and validate against geometric constraints (e.g., bond distances). SHELXL’s TWIN and BASF commands can address twinning or disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.